molecular formula C12H12FN3O2 B1598710 ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 618070-65-8

ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B1598710
M. Wt: 249.24 g/mol
InChI Key: NYHXOVWRDYMNGL-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C13H14FN3O2 . It is also known by other names such as “ethyl 5-amino-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylate” and has a molecular weight of 263.27 g/mol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-7-12(15)17(16-11)8-9-5-3-4-6-10(9)14/h3-7H,2,8,15H2,1H3 . This provides a complete description of the connectivity, tautomeric states, and stereochemistry of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.27 g/mol . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not explicitly mentioned in the literature I found .

Scientific Research Applications

Importance of Heterocyclic Compounds

Heterocyclic compounds are of great importance in various scientific fields, especially in medicinal chemistry . They are present in more than 85% of all physiologically active chemical compounds . Examples of such compounds include alkaloids, morphine, vinblastine, and reserpine, as well as a variety of antibiotics like cephalosporin and penicillin .

Example of a Similar Compound

A similar compound, ethyl (E)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-((2-methoxybenzylidene)amino)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxylate, has been synthesized and its crystal structure studied .

Scientific Field

The study falls under the field of Crystallography .

Summary of the Application

The compound was synthesized and its crystal structure was analyzed .

Methods of Application or Experimental Procedures

The synthesis involved the coupling of compound 22 with ethyl 5-amino-1H-indole-2-carboxylate in the presence of POCl3 and pyridine in CH2Cl2. The nitro group was then reduced with H2 (1 atm) in MeOH and ethyl acetate in the presence of Pd/C .

Results or Outcomes

The crystal structure of the compound was successfully determined . The molecular structure is shown in the figure provided in the original research .

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbohydrazide

This compound is available for early discovery researchers as part of a collection of unique chemicals . However, Sigma-Aldrich, the provider of this compound, does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

ethyl 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHXOVWRDYMNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402435
Record name ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate

CAS RN

618070-65-8
Record name ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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